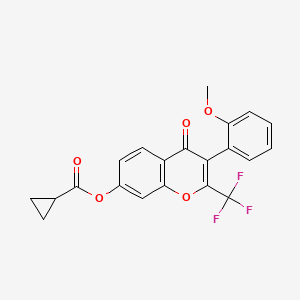

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

描述

The compound 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is a chromen-4-one derivative featuring a trifluoromethyl group at position 2, a 2-methoxyphenyl substituent at position 3, and a cyclopropanecarboxylate ester at position 5. Key structural attributes include:

属性

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3O5/c1-27-15-5-3-2-4-13(15)17-18(25)14-9-8-12(28-20(26)11-6-7-11)10-16(14)29-19(17)21(22,23)24/h2-5,8-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJJVQCZMDZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Cyclopropanecarboxylation: The final step involves the cyclopropanecarboxylation of the chromenone derivative. This can be achieved through a cyclopropanation reaction using a diazo compound in the presence of a transition metal catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to minimize by-products.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The trifluoromethyl group and the cyclopropane ring can participate in various substitution reactions, often facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

Biologically, compounds with chromenone cores are known for their anti-inflammatory, antioxidant, and anticancer properties. Research into this specific compound could reveal similar or novel biological activities.

Medicine

In medicine, derivatives of chromenones are investigated for their potential therapeutic effects. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or dyes.

作用机制

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with various molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Substituent-Driven Functional Insights

Trifluoromethyl vs. Methyl/Phenyl: The trifluoromethyl group in the target compound and analogs enhances resistance to enzymatic degradation compared to methyl or phenyl groups . This substitution is critical in enzyme inhibitors, as seen in compound 2 (IC50: 3.9 µM) .

Methoxy vs.

Cyclopropanecarboxylate vs. Other Esters: Cyclopropanecarboxylate esters are prevalent in pesticides (e.g., fenpropathrin, tralomethrin) due to their stability and bioactivity . Propionate esters () lack the cyclopropane ring’s rigidity, which could reduce binding specificity .

生物活性

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl substituent, has garnered interest in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 404.38 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cellular membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases the compound's metabolic stability and enhances its interactions with proteins and enzymes, which can lead to modulation of biological pathways.

Key Mechanistic Insights:

- Cell Membrane Penetration : The lipophilic nature allows easy penetration through lipid membranes.

- Enzyme Interaction : Potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- DNA Interaction : The chromenone core may interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Properties

Research has indicated that derivatives of chromenones exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.4 | Moderate cytotoxicity |

| HCT116 | 5.4 | Significant cytotoxicity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Inhibition Studies

The inhibition studies against cholinesterases (AChE and BChE) revealed moderate activity, indicating potential neuroprotective effects.

| Enzyme | IC50 (µM) | Activity |

|---|---|---|

| AChE | 19.2 | Moderate inhibition |

| BChE | 13.2 | Moderate inhibition |

Case Studies

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound against MCF-7 and HCT116 cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM.

- Molecular Docking Studies : Computational docking studies revealed that the trifluoromethyl group forms hydrogen bonds with key amino acid residues in target enzymes, enhancing binding affinity and biological activity.

- Antioxidant Activity Evaluation : The compound was assessed for free radical scavenging activities, showing promising results that suggest a potential role in reducing oxidative stress in cells.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, the chromene core is formed via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones with trifluoromethyl ketones. The cyclopropane carboxylate moiety is introduced via esterification under Mitsunobu conditions or using DCC/DMAP coupling. Yield optimization requires controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like p-toluenesulfonic acid. Impurities from incomplete cyclization can be minimized by HPLC purification .

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| p-TsOH | 80 | DMF | 62 |

| H2SO4 | 70 | THF | 48 |

| BF3·Et2O | 60 | DCM | 55 |

Q. How is X-ray crystallography applied to confirm the structure of this compound, and what software is recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXT for space-group determination and SHELXL for refinement) is widely used for solving structures. Key steps include:

- Data Integration : Using SAINT or APEX3.

- Structure Solution : Charge-flipping algorithms in SHELXT for initial phase estimation.

- Refinement : Anisotropic displacement parameters and twin refinement (if applicable) in SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in the trifluoromethyl group?

- Methodological Answer : Twinning (common in chiral chromene derivatives) requires twin matrix refinement in SHELXL using the BASF parameter. For disordered trifluoromethyl groups:

- Partial Occupancy Models : Assign fractional occupancies to disordered atoms.

- Restraints : Apply DFIX and SIMU restraints to maintain reasonable geometry.

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to ensure no over-interpretation of weak electron density .

Q. What advanced strategies are used to study the metabolic stability of this compound in vitro?

- Methodological Answer :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration systems.

LC-HRMS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the 4-oxo position).

Kinetic Modeling : Calculate intrinsic clearance (CLint) using the substrate depletion method.

- Key Parameters :

- Incubation Time : 0–60 min.

- Detection Limit : <1 ng/mL for low-abundance metabolites .

Q. How can computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model interactions with CYP3A4/2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic contacts with phenyl rings.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of binding poses.

- Free Energy Calculations : MM-PBSA or QM/MM to estimate ΔGbinding. Validate with experimental Km values from enzyme inhibition assays .

Experimental Design & Data Contradictions

Q. How should researchers design experiments to investigate the role of the cyclopropane ring in biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with cyclopropane replaced by cyclohexane or vinyl groups.

- Biological Assays : Compare IC50 values in target assays (e.g., kinase inhibition).

- SAR Analysis : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity.

- Contradiction Handling : If activity loss is observed, validate purity (>95% by HPLC) and confirm conformation via NOESY NMR .

Q. What analytical techniques are critical for distinguishing between keto-enol tautomerism in the 4-oxo group?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 to detect enolic proton (δ 12–14 ppm).

- IR Spectroscopy : Compare carbonyl stretches (keto: ~1700 cm⁻¹; enol: ~1650 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxygen electron environments.

- Contradiction Resolution : If tautomers coexist, use dynamic NMR (variable-temperature studies) to quantify equilibrium .

Methodological Frameworks

Q. How can ecological risk assessment frameworks (e.g., INCHEMBIOL) guide studies on environmental persistence of this compound?

- Methodological Answer :

- Environmental Fate Studies : Measure logP (octanol-water) and hydrolysis half-life (pH 7.4, 25°C).

- Toxicity Screening : Daphnia magna acute toxicity (EC50) and algal growth inhibition.

- Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCF).

- Data Integration : Align results with INCHEMBIOL’s tiered risk assessment protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。